molecular formula C17H17N3O5S B2952561 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamide CAS No. 898465-51-5

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamide

Cat. No.: B2952561
CAS No.: 898465-51-5
M. Wt: 375.4
InChI Key: OTCPLNTZMSMHTN-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamide is a complex organic compound that features a quinoline moiety, an acetyl group, and a nitrobenzene sulfonamide group

Mechanism of Action

Target of Action

It’s known that similar compounds have been explored as candidates for extracellular signal-regulated kinases 1/2 (erk1/2) having antineoplastic activity .

Mode of Action

It’s suggested that selected compounds of this class were investigated for their map kinase pathway inhibition , which could imply a similar mode of action for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamide.

Biochemical Pathways

Given its potential role as an erk1/2 inhibitor , it can be inferred that it may affect the MAP kinase pathway, which plays a crucial role in cellular signaling related to growth and differentiation.

Result of Action

Given its potential role as an erk1/2 inhibitor , it can be inferred that it may have antineoplastic activity, potentially inhibiting the growth of cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine. The resulting acetylated quinoline is then reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is commonly used for reducing nitro groups.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Products may include quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Products depend on the nucleophile used but typically include modified sulfonamide derivatives.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide
  • N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-ethoxy-1-naphthamide
  • N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide

Uniqueness

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamide is unique due to the presence of both a nitrobenzene sulfonamide group and a tetrahydroquinoline moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c1-12(21)19-10-2-3-13-4-5-14(11-17(13)19)18-26(24,25)16-8-6-15(7-9-16)20(22)23/h4-9,11,18H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCPLNTZMSMHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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